molecular formula C10H14O3Si B14464835 CID 78063654

CID 78063654

Cat. No.: B14464835
M. Wt: 210.30 g/mol
InChI Key: OJNJLLYZIGMYDK-UHFFFAOYSA-N
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Description

CID 78063654 (chemical structure shown in Figure 1B of ) is a compound analyzed via gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation, as illustrated in . Its total ion chromatogram (Figure 1C) and mass spectrum (Figure 1D) provide critical insights into its physicochemical properties, including molecular weight, fragmentation patterns, and purity. The compound’s structural features, such as functional groups and stereochemistry, can be inferred from its chromatographic behavior and spectral data. Analytical workflows involving collision-induced dissociation (CID) techniques, as described in and , may further elucidate its fragmentation pathways and structural stability under mass spectrometric conditions .

Properties

Molecular Formula

C10H14O3Si

Molecular Weight

210.30 g/mol

InChI

InChI=1S/C10H14O3Si/c1-8-4-6-9(7-5-8)13-14-10(11-2)12-3/h4-7,10H,1-3H3

InChI Key

OJNJLLYZIGMYDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)O[Si]C(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 78063654 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. The use of continuous flow reactors and other advanced technologies may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

CID 78063654 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

CID 78063654 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 78063654 involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Analytical Comparison of this compound and Key Analogs
Parameter This compound Taurocholic acid (6675) Ginkgolic acid 17:1 (5469634)
Primary Use Under investigation Bile acid transporter Lipase inhibitor
Dominant Functional Group Likely aromatic Sulfonic acid Alkylphenol
Fragmentation (MS/MS) Uncharacterized Sulfonate cleavage Alkyl chain loss
Table 2: Chromatographic Methods Applied
Compound (CID) Method Retention Time (min) Reference
This compound GC-MS Not provided
DHEAS (12594) LC-MS 8.2
Lupenone (92158) GC-MS 12.5

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